mPEG6-CH2COOH
Overview
Description
Mechanism of Action
Target of Action
m-PEG7-CH2COOH, also known as mPEG6-CH2COOH, m-PEG6-O-CH2COOH, or m-PEG6-acetic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the antibodies to which it is attached in ADCs and the E3 ubiquitin ligase and target protein in PROTACs .
Mode of Action
m-PEG7-CH2COOH acts as a linker in ADCs and PROTACs. In ADCs, it attaches an ADC cytotoxin to an antibody . In PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The terminal carboxylic acid of m-PEG7-CH2COOH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The biochemical pathways affected by m-PEG7-CH2COOH are primarily related to the intracellular ubiquitin-proteasome system. PROTACs, which contain m-PEG7-CH2COOH as a linker, exploit this system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in m-peg7-ch2cooh increases solubility in aqueous media , which could potentially enhance the bioavailability of the compounds it is part of.
Result of Action
The result of the action of m-PEG7-CH2COOH is the selective degradation of target proteins in the case of PROTACs . For ADCs, the result is the delivery of cytotoxic drugs to specific cells identified by the antibodies .
Action Environment
The action environment of m-PEG7-CH2COOH can influence its efficacy and stability. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
m-PEG7-CH2COOH plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . m-PEG7-CH2COOH, as a linker, facilitates these interactions.
Cellular Effects
The cellular effects of m-PEG7-CH2COOH are primarily related to its role in the synthesis of ADCs and PROTACs . By facilitating the attachment of cytotoxic agents to antibodies, m-PEG7-CH2COOH plays a crucial role in directing these agents to specific cells, thereby influencing cell function
Molecular Mechanism
The molecular mechanism of action of m-PEG7-CH2COOH is tied to its role as a linker in the synthesis of ADCs and PROTACs . In PROTACs, m-PEG7-CH2COOH helps to connect a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mPEG6-CH2COOH typically involves the reaction of methoxy-polyethylene glycol (m-PEG) with a carboxylating agent. One common method is the reaction of m-PEG with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
mPEG6-CH2COOH undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Common Reagents and Conditions
EDC and HATU: Used as activators for amide bond formation.
Sulfuric Acid and p-Toluenesulfonic Acid: Used as catalysts for esterification reactions.
Major Products
Amides: Formed from the reaction with primary amines.
Scientific Research Applications
mPEG6-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Industry: Applied in the production of various industrial products, including coatings, adhesives, and surfactants
Comparison with Similar Compounds
Similar Compounds
m-PEG7-CH2CH2COOH: Another PEG-based linker with a similar structure but with an additional ethylene group.
m-PEG5-CH2COOH: A shorter PEG linker with five ethylene glycol units.
m-PEG12-CH2COOH: A longer PEG linker with twelve ethylene glycol units
Uniqueness
mPEG6-CH2COOH is unique due to its optimal length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in drug delivery and bioconjugation, where the linker length can significantly impact the efficacy and stability of the final product .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSXISOALMMMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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